molecular formula C25H22N4O3S B11362305 5-phenyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide

5-phenyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11362305
M. Wt: 458.5 g/mol
InChI Key: UXWJARQMNVLENA-UHFFFAOYSA-N
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Description

5-PHENYL-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-PHENYL-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-PHENYL-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of 5-PHENYL-N-(3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and ultimately exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with comparable structures, such as:

    Imidazoles: Known for their broad range of biological activities.

    Pyrazoles: Used in the development of new drugs and materials.

    Indoles: Notable for their diverse biological and clinical applications.

Properties

Molecular Formula

C25H22N4O3S

Molecular Weight

458.5 g/mol

IUPAC Name

5-phenyl-N-[3-(pyridin-3-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H22N4O3S/c30-23(19-13-20(32-29-19)17-8-2-1-3-9-17)28-25-22(18-10-4-5-11-21(18)33-25)24(31)27-15-16-7-6-12-26-14-16/h1-3,6-9,12-14H,4-5,10-11,15H2,(H,27,31)(H,28,30)

InChI Key

UXWJARQMNVLENA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4)C(=O)NCC5=CN=CC=C5

Origin of Product

United States

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